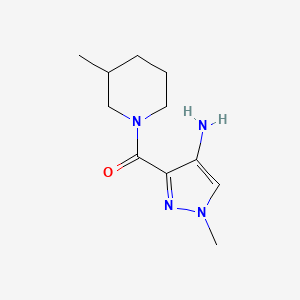

1-methyl-3-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-4-amine

Beschreibung

1-Methyl-3-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-4-amine is a pyrazole derivative featuring a methyl group at position 1, an amine at position 4, and a 3-methylpiperidine-1-carbonyl substituent at position 3.

Eigenschaften

IUPAC Name |

(4-amino-1-methylpyrazol-3-yl)-(3-methylpiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O/c1-8-4-3-5-15(6-8)11(16)10-9(12)7-14(2)13-10/h7-8H,3-6,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCMXHYGKXHRZFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C(=O)C2=NN(C=C2N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-4-amine typically involves multiple steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Introduction of the Methyl Group: Methylation of the pyrazole ring can be achieved using methyl iodide in the presence of a base such as potassium carbonate.

Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or via cyclization reactions involving appropriate precursors.

Coupling of the Piperidine and Pyrazole Rings: The final step involves coupling the piperidine ring to the pyrazole ring via a carbonyl group. This can be achieved using reagents such as carbonyldiimidazole or other coupling agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

1-methyl-3-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Alkyl halides or acyl halides in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted amine derivatives.

Wissenschaftliche Forschungsanwendungen

1-methyl-3-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-4-amine has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Biological Research: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

Wirkmechanismus

The mechanism of action of 1-methyl-3-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism would depend on the specific biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Physicochemical Properties

Pyrazole derivatives differ primarily in substituents at positions 1, 3, and 4, which influence their molecular weight, solubility, and biological activity. Below is a comparative analysis of key analogs:

*Estimated based on formula C11H18N4O.

Key Observations :

- Trifluoromethyl -containing analogs (e.g., CAS 1006436-44-7) exhibit lower molecular weights and higher lipophilicity, which may improve blood-brain barrier penetration .

- Pyridinyl substituents (e.g., compound from ) contribute to aromatic interactions in biological systems, as seen in kinase inhibitors .

Insights :

Spectroscopic and Analytical Data

Note: The target compound’s piperidine carbonyl group would likely show characteristic <sup>13</sup>C NMR signals near 170 ppm for the carbonyl carbon.

Biologische Aktivität

1-Methyl-3-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-4-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound, characterized by the combination of a pyrazole ring and a piperidine moiety, has been investigated for various biological activities, including enzyme inhibition and receptor modulation.

Structural Characteristics

The compound has the following molecular formula: . Its structure includes:

- A pyrazole ring , which is known for its diverse pharmacological properties.

- A 3-methylpiperidine carbonyl group , which may enhance its biological activity through specific interactions with biological targets.

Biological Activity Overview

Research has indicated that 1-methyl-3-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-4-amine exhibits several biological activities, including:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, which is crucial for therapeutic applications in diseases such as cancer.

- Receptor Binding : It may interact with specific receptors, influencing signaling pathways related to cell proliferation and apoptosis.

The mechanism of action involves binding to specific molecular targets, modulating their activity. This interaction can influence various cellular pathways, including those involved in growth and metabolism.

Case Studies

- Anticancer Activity : In vitro studies have demonstrated that derivatives of pyrazole compounds, including those similar to 1-methyl-3-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-4-amine, exhibit significant antiproliferative effects against cancer cell lines such as HeLa and HCT116. These studies suggest that the compound may inhibit cyclin-dependent kinases (CDKs), crucial for cell cycle regulation .

- Neuroprotective Effects : Research on pyrazolol derivatives has highlighted their neuroprotective properties. For instance, compounds designed based on similar structures showed significant antioxidant activity and reduced infarct area in animal models of ischemic stroke .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-Methylpyrazole | Methyl group at position 1 | Solvent; limited biological activity |

| 3-Methylpiperidine | Piperidine ring without pyrazole | Used in organic synthesis; lacks significant biological activity |

| 4-Methylpyrazole | Methyl group at position 4 | Inhibits alcohol dehydrogenase; some therapeutic applications |

| 2-Methylpyrazole | Methyl group at position 2 | Similar pharmacological profiles; different receptor affinities |

The unique combination of functionalities in 1-methyl-3-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-4-amine enhances its receptor selectivity and biological activity compared to simpler analogs.

Q & A

Q. What are the optimal synthetic routes for preparing 1-methyl-3-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-4-amine?

The synthesis of pyrazole derivatives typically involves coupling reactions and cyclization steps. For example, copper-catalyzed Ullmann-type coupling (e.g., using CuBr and Cs₂CO₃ in DMSO at 35°C for 48 hours) can introduce amine substituents to the pyrazole core . Alternatively, cyclocondensation of hydrazines with ketones or acrylates (e.g., using TFA as a catalyst in toluene under reflux) is effective for constructing the pyrazole ring . Key steps include purification via column chromatography (e.g., ethyl acetate/hexane gradients) and structural validation using ¹H/¹³C NMR and HRMS .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

- ¹H NMR : Look for characteristic signals such as methyl groups (δ 2.29–2.35 ppm for 3-methylpiperidine) and pyrazole protons (δ 7.5–8.9 ppm) .

- ¹³C NMR : Carbonyl carbons (e.g., 3-methylpiperidine-1-carbonyl) typically appear at δ 165–175 ppm .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm .

- IR : Stretching vibrations for carbonyl groups (C=O) appear near 1650–1750 cm⁻¹ .

Q. What solvent systems and reaction conditions improve yield in pyrazole functionalization?

Polar aprotic solvents like DMSO or DMF enhance nucleophilic substitution reactions (e.g., amide bond formation), while toluene or THF is preferred for cyclocondensation . Elevated temperatures (35–100°C) and prolonged reaction times (24–72 hours) are critical for achieving yields >15% in multi-step syntheses . Catalysts such as Cs₂CO₃ (for deprotonation) and CuBr (for cross-coupling) are often essential .

Advanced Research Questions

Q. How can molecular docking predict the biological activity of this compound?

Molecular docking studies (e.g., using AutoDock Vina) can model interactions between the compound and target proteins (e.g., kinases or GPCRs). Focus on:

- Binding affinity : The 3-methylpiperidine moiety may occupy hydrophobic pockets, while the pyrazole core forms hydrogen bonds with catalytic residues .

- Docking protocols : Use a grid box centered on the active site (e.g., 20 ų) and Lamarckian genetic algorithms for conformational sampling . Validate results with in vitro assays (e.g., IC₅₀ measurements) .

Q. How do structural modifications (e.g., substituent variation) impact pharmacological properties?

- Piperidine substitution : Replacing 3-methylpiperidine with bulkier groups (e.g., 4-fluorobenzyl) can enhance target selectivity by reducing off-target interactions .

- Pyrazole ring modifications : Introducing electron-withdrawing groups (e.g., trifluoromethyl) improves metabolic stability but may reduce solubility .

- Case study : Analogous compounds like 3-(4-chlorophenyl)-1-methylpyrazole showed 82% yield and distinct bioactivity profiles in quinazoline-based derivatives .

Q. How can contradictory data in biological assays be resolved?

Contradictions in IC₅₀ values or binding affinities may arise from:

- Assay conditions : Variations in buffer pH, temperature, or co-solvents (e.g., DMSO) can alter compound stability .

- Protein isoforms : Test against multiple isoforms (e.g., hCA I vs. hCA II) to identify isoform-specific effects .

- Statistical validation : Use triplicate measurements and ANOVA to assess significance (p < 0.05) .

Methodological Guidance

Q. What strategies mitigate low yields in multi-step syntheses?

- Intermediate purification : Isolate and characterize intermediates (e.g., via TLC or LCMS) to prevent side reactions .

- Catalyst optimization : Screen alternative catalysts (e.g., Pd/C for hydrogenation) or ligands (e.g., BINAP for asymmetric synthesis) .

- Scale-up adjustments : Transition from batch to flow chemistry for exothermic reactions to improve heat dissipation .

Q. How to design a structure-activity relationship (SAR) study for this compound?

- Core scaffold : Fix the pyrazole-piperidine backbone and systematically vary substituents (e.g., methyl, trifluoromethyl, halogen) .

- Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical interaction points .

- In vitro testing : Prioritize assays for target enzymes (e.g., kinases) and ADMET properties (e.g., microsomal stability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.